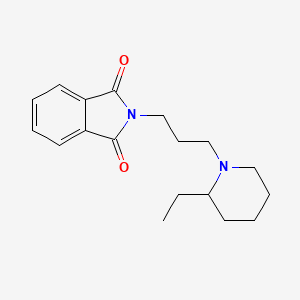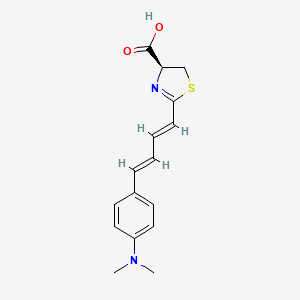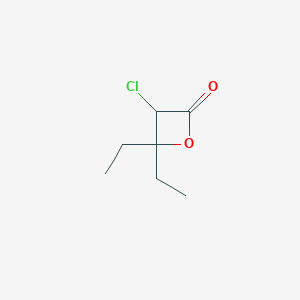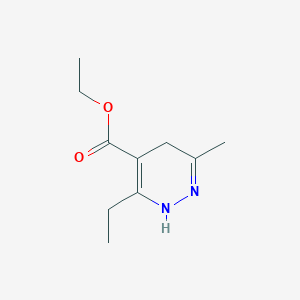![molecular formula C7H2Cl2FN3O B14013012 5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14013012.png)
5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloro-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one: is a heterocyclic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes chlorine and fluorine atoms, making it a valuable candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dichloro-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one typically involves the reaction of pyrimidine derivatives with appropriate halogenating agents. One common method includes the reaction of 5,7-dichloro-8-fluoropyrimidine with a suitable nucleophile under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity 5,7-dichloro-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, often using reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,7-dichloro-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential antiviral and anticancer properties. The presence of halogen atoms enhances its ability to interact with biological targets .
Industry: In the industrial sector, it is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of 5,7-dichloro-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms play a crucial role in binding to active sites, inhibiting enzyme activity, and modulating biological pathways . This interaction can lead to the inhibition of specific enzymes, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
- 5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4-one
- 7-Chloro-8-fluoro-2,4-dihydroxypyrido[4,3-d]pyrimidine
Comparison: Compared to similar compounds, 5,7-dichloro-8-fluoro-1H-pyrido[4,3-d]pyrimidin-4-one
Propiedades
Fórmula molecular |
C7H2Cl2FN3O |
|---|---|
Peso molecular |
234.01 g/mol |
Nombre IUPAC |
5,7-dichloro-8-fluoro-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H2Cl2FN3O/c8-5-2-4(3(10)6(9)13-5)11-1-12-7(2)14/h1H,(H,11,12,14) |
Clave InChI |
NKSGFNYKPLSQNS-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(C(=O)N1)C(=NC(=C2F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-](/img/structure/B14012944.png)


![tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)





![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate](/img/structure/B14012992.png)



